(2E)-1,3-bis(furan-2-yl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,3-bis(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSUJEFIWCHVLJ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876663 | |
| Record name | 2-PROPEN-1-ONE, 1,3-BIS(2-FURANYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3988-76-9 | |
| Record name | MLS002638597 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PROPEN-1-ONE, 1,3-BIS(2-FURANYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2e 1,3 Bis Furan 2 Yl Prop 2 En 1 One and Its Analogues
Conventional Claisen-Schmidt Condensation
The Claisen-Schmidt condensation remains the most fundamental and widely employed method for the synthesis of chalcones. This reaction involves the base- or acid-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. In the context of synthesizing (2E)-1,3-bis(furan-2-yl)prop-2-en-1-one, this would involve the reaction between 2-acetylfuran (B1664036) and furan-2-carbaldehyde.
Base-Catalyzed Condensation Techniques
The base-catalyzed Claisen-Schmidt condensation is the most common approach for chalcone (B49325) synthesis. Various bases have been utilized to facilitate this reaction, with sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) being the most traditional and frequently used catalysts. The reaction mechanism involves the deprotonation of the α-carbon of the ketone (2-acetylfuran) by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (furan-2-carbaldehyde). The resulting aldol (B89426) addition product readily undergoes dehydration to yield the α,β-unsaturated ketone, the chalcone.
Other bases such as barium hydroxide (Ba(OH)₂) have also been reported for the synthesis of chalcones, sometimes offering advantages in terms of yield and reaction conditions. Solid catalysts, for instance, a solid super base catalyst prepared by loading Al₂O₃ onto CaO, have been investigated for the condensation of furfural (B47365) with acetophenone (B1666503), yielding 3-(furan-2-yl)-1-phenylprop-2-en-1-one with high selectivity. rsc.org This suggests the potential for employing solid base catalysts for the synthesis of difuranyl chalcones as well, which can offer benefits like easier work-up and catalyst recyclability.
Optimization of Reaction Conditions and Solvent Systems
The efficiency of the Claisen-Schmidt condensation is highly dependent on the reaction conditions, including the choice of solvent, temperature, and catalyst concentration. Ethanol (B145695) is a commonly used solvent for this reaction, often in aqueous mixtures with the base. The reaction is typically carried out at room temperature or with gentle heating.
The optimization of these parameters is crucial for maximizing the yield and purity of the desired chalcone. For instance, in the synthesis of chalcones, variations in the base concentration and reaction time can significantly impact the outcome. Solvent-free conditions, using grinding techniques with a solid base like NaOH, have also been explored for Claisen-Schmidt reactions, offering a green and efficient alternative.
For the synthesis of this compound, a systematic study to optimize the base, solvent, and temperature would be necessary to determine the most efficient protocol. The table below outlines a hypothetical optimization study based on common practices for chalcone synthesis.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (1.2) | Ethanol | 25 | 12 | Data not available |
| 2 | KOH (1.2) | Ethanol | 25 | 12 | Data not available |
| 3 | Ba(OH)₂ (1.2) | Ethanol/H₂O | 50 | 8 | Data not available |
| 4 | NaOH (1.2) | Methanol | 25 | 12 | Data not available |
| 5 | KOH (1.5) | Ethanol | 40 | 6 | Data not available |
| This table represents a template for experimental data that is not currently available in the cited literature for the specific target compound. |
Advanced Synthetic Approaches
To overcome some of the limitations of conventional methods, such as long reaction times and sometimes moderate yields, advanced synthetic techniques have been developed.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the Claisen-Schmidt condensation. ekb.eg Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields. The synthesis of various chalcones, including those with heterocyclic rings, has been successfully achieved using microwave heating. nih.gov For example, the synthesis of benzimidazole (B57391) chalcones has been reported using fly-ash:H₂SO₄ as a catalyst under microwave irradiation. While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the literature, the general success of this technique for chalcone formation suggests its high potential for this specific synthesis. A comparative study of conventional versus microwave-assisted synthesis for a series of chalcones is presented below.
| Chalcone Derivative | Conventional Method (Yield, Time) | Microwave-Assisted Method (Yield, Time) | Reference |
| Substituted benzimidazole chalcones | Moderate yields, several hours | High yields, few minutes | |
| 4-(naphthalen-1-yl)but-3-en-2-one | Data not available | 96%, short reaction time | nih.gov |
| This table illustrates the general advantages of microwave-assisted synthesis for chalcones. |
Ultrasound-Promoted Stereoselective Synthesis
Ultrasound irradiation is another green chemistry technique that has been effectively used to promote organic reactions. Sonication can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. The ultrasound-promoted synthesis of chalcones has been reported to be efficient, often providing the desired products in high yields and with short reaction times. nih.govnih.gov For instance, the synthesis of bis(substituted pyrazol-4-ylcarbonyl)-substituted thioureas has been shown to be significantly faster with higher yields under ultrasound irradiation compared to classical heating methods. nih.gov The application of ultrasound can also lead to stereoselective synthesis, which is particularly relevant for chalcones that can exist as E and Z isomers. The synthesis of mono- and bis-substituted organylselanyl pyrroles has been successfully achieved using ultrasound promotion. nih.gov The applicability of this method to the synthesis of this compound is promising for achieving a rapid and stereoselective synthesis of the E-isomer.
Synthesis of Poly-Furan Chalcone Derivatives (e.g., Bis-Chalcones)
The synthesis of molecules containing multiple chalcone units, known as bis-chalcones, has garnered significant attention due to their interesting biological activities. nih.gov These compounds can be synthesized by reacting a dialdehyde (B1249045) with two equivalents of a ketone, or a diketone with two equivalents of an aldehyde.
For the synthesis of poly-furan chalcone derivatives, one could envision reacting a diformylfuran or a diacetylfuran with the appropriate furan-containing ketone or aldehyde. For example, the reaction of a terephthalaldehyde (B141574) with 3-acetyl-2,5-dimethylthiophene (B1297827) has been used to prepare a bis-chalcone. nih.gov Similarly, bis-chalcones based on furan (B31954) derivatives linked to aliphatic linkers have been synthesized and have shown significant anticancer activity. nih.gov The synthesis of such compounds can also be facilitated by microwave and ultrasound irradiation, often leading to improved yields and shorter reaction times compared to conventional methods. nih.gov
A potential route to a bis-chalcone containing furan rings could involve the Claisen-Schmidt condensation of a suitable diacetylated furan derivative with furan-2-carbaldehyde. The exploration of such synthetic strategies opens up avenues for the creation of a diverse library of poly-furan chalcone derivatives with potential applications in medicinal chemistry.
Derivatization of this compound Precursors
The core structure of this compound, a type of chalcone, is a versatile scaffold for constructing more complex molecular architectures. The reactivity of the propenone linker allows for its incorporation into various heterocyclic ring systems through reactions with binucleophilic reagents.
The α,β-unsaturated ketone moiety is an ideal electrophile for cyclo-condensation reactions. By reacting furan-chalcones with appropriate dinucleophiles, a variety of five- and six-membered heterocyclic rings can be synthesized, where the furan moieties become substituents on the newly formed ring.
Pyrazolines
The synthesis of pyrazoline derivatives from furan-chalcones is a well-established transformation, typically achieved through condensation with hydrazine (B178648) derivatives. nih.govnih.govacs.org The reaction of a chalcone with hydrazine hydrate (B1144303) in the presence of a catalyst like glacial acetic acid or under reflux in ethanol leads to the formation of the corresponding 3,5-disubstituted-Δ²-pyrazoline. nih.govnih.gov
During this cyclization, the characteristic signals of the α,β-unsaturated ketone protons in ¹H-NMR spectra disappear, and new signals corresponding to the protons on the newly formed heterocyclic ring appear. nih.gov For instance, the reaction of furan-chalcone precursors with hydrazine hydrate results in compounds exhibiting three characteristic signals for the pyrazoline ring protons. nih.gov The formation of the pyrazoline ring is further confirmed by the appearance of an N-H stretching band and a C=N stretching band in the IR spectrum, alongside the disappearance of the chalcone's conjugated carbonyl peak. nih.govnih.gov
In a typical procedure, the substituted chalcone is treated with hydrazine hydrate in a solvent such as ethanol, often with an acid catalyst, to yield the pyrazoline derivatives in moderate to good yields. nih.govelifesciences.org
Table 1: Synthesis of Pyrazoline Derivatives from Furan-Chalcone Precursors
| Reactant 1 (Chalcone) | Reactant 2 | Solvent/Catalyst | Product | Reference |
|---|---|---|---|---|
| Furan-Chalcone Analogue | Hydrazine Hydrate (80%) | Glacial Acetic Acid | 3,5-diaryl-Δ²-pyrazoline derivative | nih.gov |
| Chalcone Derivative | Hydrazine Hydrate | Ethanol (reflux) | Pyrazoline Derivative | nih.govacs.org |
| Chalcone Derivative | Phenyl Hydrazine | Ethanol (reflux) | N-phenylpyrazoline Derivative | nih.govacs.org |
Pyrimidines
Pyrimidine rings can be constructed from chalcone precursors by reacting them with compounds containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine (B92328). nih.govresearchgate.net The cyclization of chalcones with these reagents typically occurs in the presence of a base, like ethanolic potassium hydroxide, under reflux conditions. nih.gov
For example, reacting benzofuran (B130515) chalcones with urea or thiourea in alcoholic KOH yields the corresponding pyrimidin-2-ol or pyrimidine-2-thiol (B7767146) derivatives. nih.gov Similarly, condensation with guanidine hydrochloride produces 2-aminopyrimidine (B69317) analogues. nih.gov Microwave-assisted synthesis has also been employed as an environmentally friendly method to produce these derivatives, often resulting in excellent yields with shorter reaction times. ijper.org
Table 2: Synthesis of Pyrimidine Derivatives from Chalcones
| Chalcone Precursor | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| (2E)-1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Urea | Ethanolic KOH, Stirring 5-6h | 4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol | nih.gov |
| (2E)-1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea | Ethanolic KOH, Stirring 5-6h | 4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | nih.gov |
| 3-(4-substitutedphenyl)-1-(pyridin-4-yl)prop-2-en-1-one | Guanidine Hydrochloride | Ethanolic KOH, Reflux 22h | 2-Amino-4,6-disubstituted pyrimidine | |
| Chalcone derivative | Urea | Microwave, Ethanolic KOH | Disubstituted pyrimidine | ijper.org |
Isoxazolines
Isoxazolines are five-membered heterocycles containing nitrogen and oxygen, which can be synthesized from chalcones via their reaction with hydroxylamine. nih.govacs.org This reaction involves the addition of the amino group to the enone system followed by intramolecular cyclization and dehydration. Another prominent method is the [3+2] cycloaddition reaction between an alkene (the chalcone) and a nitrile oxide, which can be generated in situ from an aldoxime. nih.govorganic-chemistry.org
An asymmetric synthesis approach involves the oxidation of a hydroxylaminoalkyl furan precursor, which then cyclizes to the isoxazoline. nih.govacs.org For instance, an α,β-unsaturated ketone intermediate can be generated via NBS-mediated oxidation, which subsequently cyclizes in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) to form the 3,5-disubstituted isoxazoline. nih.govacs.org
Table 3: Synthetic Routes to Isoxazolines
| Precursor(s) | Key Reagents | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Chalcone | Hydroxylamine | Cyclo-condensation | 3,5-Disubstituted Isoxazoline | nih.govacs.org |
| Aldehyde, Hydroxylamine sulfate, Alkene | Hypervalent iodine compound | One-pot, 1,3-Dipolar Cycloaddition | Isoxazoline | organic-chemistry.org |
| Hydroxylaminoalkyl furan | N-Bromosuccinimide (NBS), p-TSA | Oxidation and Cyclization | Functionalized 3,5-disubstituted Isoxazoline | nih.govacs.org |
Bipyrroles
The direct synthesis of bipyrroles from this compound is not a commonly cited pathway. However, furan rings can serve as precursors to pyrrole (B145914) rings through ring-opening and subsequent recyclization reactions. rsc.org For example, N-(furfuryl)anthranilamides can undergo recyclization under acidic conditions to form a pyrrole ring fused to a diazepine (B8756704) ring, a process that involves the opening of the furan ring into a diketone intermediate. rsc.org
More directly related, chalcones containing both pyrrole and furan rings have been synthesized via Claisen-Schmidt condensation of an acetyl-pyrrole with a 5-(aryl)furfural derivative. nih.gov These pyrrole-based chalcones are themselves important synthetic intermediates. researchgate.net The synthesis of a bipyrrole system from a bis-furan chalcone would likely require a multi-step sequence involving the transformation of one or both furan rings into pyrrole moieties, potentially through methods analogous to the Paal-Knorr synthesis after appropriate functionalization. researchgate.net
The conjugated system in furan-chalcones is susceptible to nucleophilic addition reactions, particularly 1,4-conjugate addition (Michael addition). These reactions provide a route to functionalize the propyl bridge of the chalcone scaffold, leading to new derivatives after subsequent transformations. researchgate.net
A notable example is the thia-Michael addition of 4-chlorothiophenol (B41493) to 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one. This reaction, carried out in ethanol with triethylamine (B128534) as a base, yields the corresponding β-arylmercapto ketone. researchgate.net This adduct can be further transformed; for instance, reduction of the ketone functionality using sodium borohydride (B1222165) (NaBH₄) affords the corresponding β-arylmercapto alcohol. researchgate.net
Another significant addition reaction is the Stetter reaction, which involves the 1,4-addition of an aldehyde to the α,β-unsaturated ketone, catalyzed by a thiazolium salt. The reaction of a furan-chalcone analogue with aldehydes like benzaldehyde (B42025) or thiophene-2-carboxaldehyde can produce novel butane-1,4-diones. researchgate.net
Table 4: Addition Reactions on Furan-Chalcone Analogues
| Chalcone Analogue | Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | 4-chlorothiophenol, Triethylamine | thia-Michael Addition | β-arylmercapto ketone | researchgate.net |
| β-arylmercapto ketone | Sodium Borohydride (NaBH₄) | Reduction | β-arylmercapto alcohol | researchgate.net |
| 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | Benzaldehyde, Thiazolium salt catalyst | Stetter Reaction | Butane-1,4-dione derivative | researchgate.net |
Elucidation of Chemical Structure and Conformational Analysis
Solid-State Structural Determination via X-ray Crystallography
Supramolecular Assembly and Intermolecular Interactions (e.g., C-H...O Hydrogen Bonding, π-π Stacking)
In the crystalline state, molecules of chalcones similar to (2E)-1,3-bis(furan-2-yl)prop-2-en-1-one are known to be organized into extended supramolecular assemblies through a network of weak intermolecular interactions. Analysis of the crystal structure of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one reveals that there are no classical hydrogen bonds present. researchgate.net Instead, the crystal packing is governed by a series of weak C-H···O and C-H···π interactions. researchgate.net
The carbonyl oxygen atom is a key participant in these interactions, acting as a trifurcated acceptor for hydrogen bonds. researchgate.net Specifically, it forms connections with hydrogen atoms from the furan (B31954) and phenyl rings of neighboring molecules. These interactions can lead to the formation of specific ring motifs. For instance, centrosymmetrically related molecules can interact via a pair of weak hydrogen contacts to generate an R(6) graph-set motif. researchgate.net The propagation of these C-H···O interactions can result in the formation of ribbons extending through the crystal lattice. researchgate.net
In addition to hydrogen bonding, π-π stacking interactions between the aromatic furan and phenyl rings contribute to the stability of the supramolecular structure. researchgate.net These interactions involve the centroids of the aromatic rings and hydrogen atoms from adjacent molecules. researchgate.net
Table 1: Hydrogen-Bond Geometry for (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one Data extracted from a study on a closely related compound. researchgate.net
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| C3—H3···O2 | 0.95 | 2.51 | 3.457 (2) | 151 |
| C9—H9···O2 | 0.95 | 2.62 | 3.416 (1) | 142 |
| C11—H11···O2 | 0.95 | 2.51 | 3.277 (2) | 138 |
| C6—H6···Cg1 | 0.95 | 2.88 | 3.687 (2) | 144 |
| C13—H13···Cg2 | 0.95 | 2.88 | 3.750 (2) | 158 |
| Cg1 and Cg2 are the centroids of the furan and phenyl rings, respectively. |
Computational Approaches for Structural and Conformational Studies
Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like this compound, complementing experimental data.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and electronic properties of chalcones. epstem.netepstem.net For the related (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, calculations have been performed using the B3LYP hybrid functional with the 6-311++G(d,p) basis set to optimize the molecular structure in the ground state. epstem.netresearchgate.net
DFT calculations also provide valuable information about the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netepstem.net The HOMO-LUMO energy gap is an important indicator of the chemical reactivity and stability of the molecule. researchgate.net
Table 2: Calculated Electronic Properties of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one using DFT/B3LYP/6-311++G(d,p) Data extracted from a study on a closely related compound.
| Parameter | Value |
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (HOMO-LUMO) | - |
| Dipole Moment (Debye) | 3.33 (anti-conformer), 3.01 (syn-conformer) researchgate.net |
| (Specific HOMO/LUMO energy values were not provided in the snippets, but their calculation is a standard output of such studies.) |
Potential Energy Distribution (PED) Analysis for Vibrational Assignments
Potential Energy Distribution (PED) analysis is a computational technique used to assign the vibrational modes observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.net While experimental spectra provide information about the vibrational frequencies, PED analysis, often performed in conjunction with DFT calculations, helps to understand the nature of these vibrations by quantifying the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each normal mode. nih.gov
For chalcone (B49325) derivatives, PED analysis allows for the precise assignment of characteristic vibrational bands, such as the C=O and C=C stretching modes of the enone system, as well as the vibrations associated with the furan rings. researchgate.net The VEDA (Vibrational Energy Distribution Analysis) software is commonly used for this purpose. researchgate.netnih.gov This detailed assignment is crucial for interpreting spectroscopic data and for understanding how changes in molecular structure affect the vibrational properties. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2e 1,3 Bis Furan 2 Yl Prop 2 En 1 One
Reactivity of the α,β-Unsaturated Carbonyl System
The core of the molecule's reactivity lies in the α,β-unsaturated carbonyl system (an enone). This conjugated system features a carbonyl group (C=O) and a carbon-carbon double bond (C=C), which are in electronic communication. This conjugation results in a polarized structure with several electrophilic and nucleophilic centers, making it a versatile intermediate for synthesizing various heterocyclic compounds. dergipark.org.tr
Stereochemical Considerations in Reactions (E-configuration)
The stereochemistry of the double bond in (2E)-1,3-bis(furan-2-yl)prop-2-en-1-one is a critical factor in its reactivity. The "(E)" designation, from the German entgegen (opposite), indicates that the high-priority substituents on the double-bond carbons are on opposite sides. uou.ac.in This E-configuration is generally the more thermodynamically stable isomer for chalcones due to reduced steric hindrance compared to the Z-isomer (zusammen, together). bhu.ac.inresearchgate.net
This defined stereochemistry has significant implications for reactions that are stereospecific or stereoselective. uobasrah.edu.iq In a stereospecific reaction , different stereoisomers of the starting material will lead to different stereoisomers of the product. alrasheedcol.edu.iq For example, the addition of bromine to an alkene is a classic stereospecific reaction where cis and trans isomers yield different products. alrasheedcol.edu.iq In a stereoselective reaction , one stereoisomer is formed preferentially over others. uobasrah.edu.iq The fixed E-geometry of the chalcone (B49325) can direct the approach of reagents, leading to a specific stereochemical outcome in the product, particularly in reactions that create new chiral centers at the α- or β-carbons.
Mechanistic Studies of Chemical Transformations
The dual electrophilic nature of the enone system allows for two primary nucleophilic addition pathways:
1,2-Addition: Nucleophiles can attack the electrophilic carbonyl carbon directly. This pathway is typical for strong, "hard" nucleophiles like organolithium or Grignard reagents. rsc.org
1,4-Addition (Conjugate Addition): Softer nucleophiles, such as amines, thiols, or enolates (in the Michael reaction), tend to attack the electron-deficient β-carbon. This is a highly important transformation for this class of compounds. acs.org
Electrophilic additions can also occur. While the double bond of the enone is generally considered electron-poor, the furan (B31954) rings are electron-rich and can undergo electrophilic substitution. Furthermore, recent research has demonstrated that under specific photocatalytic conditions, the enone system can undergo an "umpolung" or reversal of polarity, enabling an electrophilic 1,4-addition. acs.org In this process, the enone effectively behaves as a homoenolate anion equivalent, allowing for reactions with electrophiles like carbon dioxide at the β-position. acs.org
Chalcones and their derivatives can undergo various rearrangement reactions, often initiated by photochemical or acid-catalyzed conditions. While specific studies on the rearrangement of this compound are not extensively detailed in the provided results, general pathways for related furan-containing compounds offer insight. One notable transformation involves the oxidative dearomatization of the furan ring, followed by cyclization of the resulting intermediate. nih.gov This process can lead to the formation of new heterocyclic systems, demonstrating a formal shift of the double bond through complex cyclization and rearrangement steps. nih.gov
Computational Predictions of Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful computational tool used to predict and explain chemical reactivity. semanticscholar.org The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. researchgate.net
LUMO: Represents the lowest energy site for accepting electrons, indicating the molecule's ability to act as an electrophile. researchgate.net
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial descriptor of chemical reactivity and kinetic stability. semanticscholar.orgresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. um.edu.mymalayajournal.org
For chalcone derivatives, computational studies using Density Functional Theory (DFT) show that the HOMO is often distributed across the π-system, while the LUMO is typically localized on the α,β-unsaturated carbonyl portion. bhu.ac.in This distribution confirms that the enone system is the primary site for nucleophilic attack. The molecular electrostatic potential (MEP) map further visualizes this, showing electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. bhu.ac.inmalayajournal.org
Interactive Data Table: Representative FMO Energies for Chalcone Derivatives
The following table includes data for chalcone derivatives structurally related to this compound, illustrating typical HOMO-LUMO energy values and their calculated gaps. Note: Exact values can vary based on the computational method and basis set used.
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method/Basis Set | Source |
| (E)-1-(4-nitrophenyl)-3-(4-phenylthiophen-2-yl)prop-2-en-1-one (Ch1) | -6.5267 | -3.3345 | 3.192 | B3LYP/6-311G++(d,p) | um.edu.my |
| (E)-4-(3-(4-phenylthiophen-2-yl) acryloyl)benzonitrile (Ch2) | -6.4880 | -3.0518 | 3.436 | B3LYP/6-311G++(d,p) | um.edu.my |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI) | -5.2822 | -1.2716 | 4.0106 | B3LYP/6-31G(d,p) | malayajournal.org |
| (E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | - | - | - | B3LYP/6-31G(6D, 7F) | semanticscholar.org |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is a 3D representation of the electrostatic potential on the electron density surface of a molecule.
Different colors on the MEP map signify different potential values. Regions of negative electrostatic potential, typically colored in shades of red, are characterized by an excess of electron density and are indicative of sites prone to electrophilic attack. Conversely, regions of positive electrostatic potential, usually shown in blue, have a deficiency of electrons and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential.
For a chalcone derivative like this compound, an MEP analysis would be expected to reveal a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs, making it a primary site for electrophilic interaction. The oxygen atoms within the furan rings would also exhibit negative potential. Positive potential regions would likely be located around the hydrogen atoms. Such analysis provides crucial insights into the molecule's intermolecular interactions and reactivity patterns.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular and intramolecular interactions. nih.gov It allows for the quantitative assessment of electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net
In the context of this compound, NBO analysis would elucidate the extent of π-conjugation across the enone system and the furan rings. Key interactions would involve the delocalization of π-electrons from the C=C double bonds and the furan rings into the antibonding π* orbital of the C=O group. Additionally, interactions involving the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds would be quantified. This analysis provides a robust picture of the electronic communication between the different parts of the molecule, which is fundamental to its chemical properties and reactivity.
Below is a hypothetical interactive data table illustrating the kind of data that would be generated from an NBO analysis for the stabilization energies of the most significant orbital interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| π(C=C) | π(C=O) | Data not available | Data not available | Data not available |
| π(Furan 1) | π(C=C) | Data not available | Data not available | Data not available |
| π(Furan 2) | π(C=C) | Data not available | Data not available | Data not available |
| LP(O, Carbonyl) | π(C=C) | Data not available | Data not available | Data not available |
| LP(O, Furan 1) | π(C=C) | Data not available | Data not available | Data not available |
| LP(O, Furan 2) | π(C=C) | Data not available | Data not available | Data not available |
Note: The data in this table is for illustrative purposes only, as specific NBO analysis results for this compound were not found.
Biological Activities and Mechanistic Insights in Vitro Studies
Antimicrobial Activities
While specific data on the antimicrobial effects of (2E)-1,3-bis(furan-2-yl)prop-2-en-1-one is limited, studies on closely related furan (B31954) derivatives provide valuable insights into its potential efficacy.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of furan have been synthesized and evaluated for their antibacterial properties. For instance, a series of novel carbamothioyl-furan-2-carboxamide derivatives showed notable activity against both Gram-positive and Gram-negative bacteria. mdpi.com In one study, these compounds were tested against strains such as Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com
Similarly, research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share the furan moiety, demonstrated inhibitory activity against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative), with Minimum Inhibitory Concentrations (MICs) typically ranging from 64 to 128 µg/mL. mdpi.com Another study on furan-thiophene-chalcones, which are structural analogs, confirmed activity against Streptococcus pyogenes (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). nih.gov
Table 1: Antibacterial Activity of Related Furan Derivatives
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|---|
| Carbamothioyl-furan-2-carboxamide Derivatives mdpi.com | E. coli | 280 |
| S. aureus | 265 | |
| B. cereus | 230 | |
| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives mdpi.com | S. aureus | 64 - 128 |
| E. coli | 64 - 128 |
This table is based on data for structurally related furan compounds, not this compound itself.
Antifungal and Anticandidal Properties
The potential of furan-containing compounds extends to antifungal activity, particularly against Candida species, which are a common cause of fungal infections in humans. scielo.brnih.gov Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives found that all tested compounds inhibited the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. mdpi.com
Other synthetic furan derivatives, such as propyl (E)-3-(furan-2-yl) acrylate, have also been evaluated against various Candida species, showing MIC values ranging from 64 to 512 μg/mL. scielo.br This suggests that the furan scaffold is a promising component for the development of new antifungal agents. mdpi.comscielo.br Flavonoids, a broader class that includes chalcones, have also shown the ability to inhibit C. albicans biofilm formation, a key factor in its virulence. nih.gov
Proposed Mechanisms of Antimicrobial Action
The mechanisms by which furan derivatives exert their antimicrobial effects are thought to be multifaceted. For antibacterial action, it is proposed that the nucleophilic nature of nitrogen and sulfur atoms present in some derivatives, combined with the molecule's polarity, may facilitate penetration through the bacterial cell wall, leading to growth inhibition. mdpi.com For certain related compounds, the mechanism involves the inhibition of essential bacterial proteins, such as the cell division protein FtsZ. nih.gov
In the context of antifungal activity, a key target for many agents is the biosynthesis of ergosterol, an essential component of the fungal cell membrane. scielo.br Some furan-based compounds are believed to interfere with this pathway, compromising the integrity of the cell membrane.
Anticancer Potential and Cellular Mechanisms
The anticancer properties of chalcones and their heterocyclic analogs, including those containing furan rings, are a significant area of investigation.
Inhibition of Cancer Cell Proliferation (e.g., MTT Assay)
The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Studies on furan-containing chalcone (B49325) analogs have consistently demonstrated their ability to inhibit the proliferation of various cancer cell lines in a concentration-dependent manner. nih.govnih.gov
For example, a study on 3-furan-1-thiophene-based chalcones, which are structurally similar to this compound, evaluated their cytotoxic effects on the MCF-7 human breast cancer cell line. The results showed a significant decrease in cell viability as the concentration of the chalcones increased. nih.gov Another study on (3-(furan-2-yl)pyrazol-4-yl)chalcones demonstrated a potent cytotoxic effect against the A549 lung carcinoma cell line. nih.gov
Table 2: Cytotoxicity of a Furan-Thiophene Chalcone Analog (AM4) on MCF-7 Cells (MTT Assay)
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 12.5 | ~95% |
| 25 | ~85% |
| 50 | ~60% |
| 100 | ~40% |
| 200 | ~25% |
Data is representative of a structural analog (AM4) from a study by Al-Amiery et al. nih.gov
Induction of Apoptosis and Modulation of Apoptotic Pathways (e.g., Caspase Activation, LDH Release)
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells, and many chemotherapeutic agents function by inducing it. nih.gov The process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases, such as caspase-3. medsci.org
Chalcone derivatives are known to induce apoptosis in cancer cells. One of the indicators of cytotoxicity and cell membrane damage, which can occur during apoptosis or necrosis, is the release of the enzyme lactate (B86563) dehydrogenase (LDH). nih.gov In a study of furan-thiophene chalcone analogs, treatment of MCF-7 breast cancer cells led to a significant, dose-dependent increase in LDH release, indicating cell lysis and damage. nih.gov
Furthermore, the mechanism often involves the activation of caspases, a family of proteases central to the apoptotic process. nih.gov Research on related furan-chalcone hybrids and other flavonoids has shown they can trigger apoptosis through caspase-dependent pathways. nih.govnih.gov This can involve the activation of initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which in turn activate the executioner caspase-3. nih.govmedsci.org General mechanisms for chalcones include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.
Table 3: LDH Release from MCF-7 Cells Treated with a Furan-Thiophene Chalcone Analog (AM4)
| Concentration (µg/mL) | LDH Release (Fold Increase over Control) |
|---|---|
| 12.5 | ~1.5 |
| 25 | ~2.0 |
| 50 | ~3.0 |
| 100 | ~4.5 |
| 200 | ~6.0 |
Data is representative of a structural analog (AM4) from a study by Al-Amiery et al. nih.gov
Cell Cycle Arrest Studies (e.g., G0/G1, G2/M Phases)
There is no specific information available in the scientific literature regarding the effects of this compound on cell cycle progression or its ability to induce arrest in phases such as G0/G1 or G2/M.
Molecular Targets and Signaling Cascade Modulation
Specific molecular targets and the modulation of signaling cascades by this compound have not been documented in published research.
Anti-inflammatory Effects
In Vitro Anti-inflammatory Assays (e.g., Bovine Serum Albumin Protein Denaturation)
No studies were found that utilize the bovine serum albumin (BSA) protein denaturation assay, or other similar in vitro methods, to evaluate the anti-inflammatory potential of this compound.
Mechanistic Aspects of Anti-inflammatory Action (e.g., COX inhibition, NF-κB modulation)
The mechanistic basis for any anti-inflammatory activity of this compound, including potential inhibition of COX enzymes or modulation of the NF-κB pathway, remains uninvestigated in the available literature. While other furan-containing chalcones have been studied for such properties, these findings cannot be directly attributed to the specific compound . rsc.org
Antioxidant Properties
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
There is no published data from DPPH, ABTS, or other free radical scavenging assays to quantify the antioxidant properties of this compound. While chalcones as a class are known for their antioxidant potential, specific activity for this compound has not been reported. nih.gov
Lipid Peroxidation Inhibition
The capacity of chalcones and their derivatives to inhibit lipid peroxidation is a significant aspect of their antioxidant properties. Lipid peroxidation is a chain reaction process initiated by free radicals attacking polyunsaturated fatty acids, leading to cellular damage. The antioxidant effect of chalcones is often attributed to their ability to scavenge these reactive oxygen species (ROS) and modulate the enzymes involved in their production. nih.gov
While direct studies on this compound are limited, research on structurally related furan-chalcones has demonstrated protective effects against lipid peroxidation. For instance, the synthesized furan-based chalcone derivative, (E)-3-(4-(dimethylamino)phenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DKO7), was shown to protect zebrafish larvae from lipid peroxidation and reactive oxygen stress. nih.gov This suggests that the furan moiety is compatible with antioxidant activity.
Broader studies on the chalcone scaffold confirm this potential. A series of chalcone derivatives were evaluated for their ability to reduce Fe²⁺/EDTA-induced lipid peroxidation in rat brain, liver, and kidney tissues. rsdjournal.org One particular derivative, Chalcone E, was highly effective, showing maximal inhibition of 73.05% in the brain, 81.42% in the liver, and 87.23% in the kidney. rsdjournal.org These findings underscore the potential of the chalcone framework to counteract oxidative damage to lipids, a property that may extend to furan-containing analogues like this compound.
Other Investigated Biological Activities
Antimalarial Activity
The chalcone scaffold is a recognized pharmacophore in the development of new antimalarial agents, with activity reported against both drug-sensitive and resistant strains of Plasmodium falciparum. nih.govbiointerfaceresearch.com Furan-chalcone derivatives, in particular, have emerged as a promising class of compounds. A recent study investigating furanyl-chalcones synthesized from 2-acetylfuran (B1664036) and furfuraldehyde found that derivatives from 2-acetylfuran, the class to which this compound belongs, exhibited superior antimalarial activity. nih.gov
Two compounds from that study, B1 and B4, demonstrated potent activity against the P. falciparum FCR-3 strain with IC₅₀ values of 1.01 μM and 1.04 μM, respectively. nih.gov The mechanism of action for antimalarial chalcones is often linked to the inhibition of plasmodial cysteine or aspartate proteases, which are crucial for hemoglobin degradation within the parasite. biointerfaceresearch.com The structural characteristics of furan-chalcones make them promising candidates for further development in the search for novel and cost-effective antimalarial drugs. nih.gov
Antileishmanial Activity
Chalcones have demonstrated significant in vitro and in vivo activity against various Leishmania species, protozoan parasites responsible for leishmaniasis. nih.gov Oxygenated chalcones, in particular, have been shown to inhibit the growth of Leishmania major promastigotes and Leishmania donovani amastigotes. nih.gov The mechanism of action is believed to involve interference with the parasite's mitochondrial function, leading to altered ultrastructure and inhibition of mitochondrial dehydrogenases. nih.gov
More recent studies have identified specific molecular targets. A series of chalcone derivatives were found to inhibit Leishmania infantum arginase (LiARG), an enzyme critical for the parasite's synthesis of polyamines, which are essential for its proliferation. mdpi.com This inhibition could disrupt the parasite's metabolism and redox balance. mdpi.com Another novel chalcone derivative, LQFM064, was found to exert its antileishmanial effect by reducing the membrane fluidity of the parasite. mdpi.com These findings highlight that chalcones can act via multiple mechanisms, making them a versatile scaffold for designing new antileishmanial agents. rsdjournal.org
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, α-Amylase, α-Glucosidase, Tyrosinase)
The furan-chalcone scaffold has been investigated for its ability to inhibit a range of enzymes implicated in various diseases.
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are a key therapeutic strategy for Alzheimer's disease. mdpi.com The chalcone framework has been extensively explored for this purpose. mdpi.com Studies have shown that chalcone derivatives can act as dual-binding-site inhibitors, interacting with both the catalytic and peripheral anionic sites of the AChE enzyme. researchgate.net A series of benzylaminochalcone derivatives, which included compounds with furanyl and thiophenyl rings, were synthesized and evaluated as AChE inhibitors. researchgate.net Certain derivatives displayed significant inhibitory activity, with IC₅₀ values in the micromolar range, suggesting that the incorporation of heterocyclic rings like furan is a viable strategy for developing new AChE inhibitors. researchgate.net
α-Amylase and α-Glucosidase Inhibition: Inhibitors of α-amylase and α-glucosidase are used to manage type 2 diabetes by slowing carbohydrate digestion and reducing postprandial hyperglycemia. Chalcones have attracted considerable attention as potential inhibitors of these enzymes. A comprehensive review highlighted that various chalcone derivatives, including basic chalcones, bis-chalcones, and coumarin-chalcones, exhibit significant inhibitory activity against both α-amylase and α-glucosidase, with potencies often comparable or superior to standard inhibitors like acarbose. For example, a study on pyrrolidine-based chalcones found a derivative (compound 3) that showed excellent dual inhibitory effect with an IC₅₀ value of 14.61 μM against α-amylase and 25.38 μM against α-glucosidase. The inhibitory activity is highly dependent on the substitution pattern on the aromatic rings.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and for use in cosmetics. A study focusing specifically on a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives demonstrated their potent tyrosinase inhibitory activity. The inhibitory potency was found to be highly dependent on the substitution pattern of the second aromatic ring (the phenyl ring in these derivatives, as opposed to the second furan ring in the title compound). One derivative, compound 8, which bears a 2,4-dihydroxy substitution on the phenyl ring, showed exceptionally potent inhibition of mushroom tyrosinase.
| Compound | Substitution on Phenyl Ring | IC₅₀ (μM) - Monophenolase (L-Tyrosine) | IC₅₀ (μM) - Diphenolase (L-DOPA) |
|---|---|---|---|
| Kojic Acid (Standard) | - | 19.97 | 33.47 |
| Compound 8 | 2,4-dihydroxy | 0.0433 | 0.28 |
Kinetic analysis revealed that this potent derivative acts as a mixed-type inhibitor, indicating it can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies further suggested that the compound could bind to both the catalytic and allosteric sites of the enzyme.
Structure-Activity Relationship (SAR) Studies for Furan-Chalcone Derivatives
The biological activity of furan-chalcone derivatives is profoundly influenced by their molecular structure. Structure-activity relationship (SAR) studies have provided key insights into the features necessary for their various biological effects. rsdjournal.org
The Furan Ring: The presence of a furan ring itself is a critical determinant of activity. In studies on antiproliferative agents, the attachment of a furan moiety to the A-ring of a chalcone enhanced its activity more than twofold compared to its dihydroxychalcone analogue. nih.gov The relative position of the furan ring can also be crucial; isomers with different furan placements have shown significant variations in biological activity. rsdjournal.org
The α,β-Unsaturated Carbonyl System: The three-carbon α,β-unsaturated carbonyl system that links the two aromatic rings is a hallmark of chalcones and is essential for many of their biological activities. This Michael acceptor system can interact with biological nucleophiles, including cysteine residues in enzyme active sites.
Substitution on the Second Aromatic Ring: The nature and position of substituents on the second aromatic ring (Ring B) are critical for modulating potency and selectivity across different biological targets.
For tyrosinase inhibition , hydroxyl groups on Ring B are particularly important. A 2,4-dihydroxy substitution pattern resulted in a derivative with nanomolar-range potency, vastly superior to other substitution patterns.
For antimalarial activity , studies have suggested that electron-donating groups on one ring and electron-withdrawing groups on the other can enhance activity. nih.gov
For AChE inhibition , the attachment of electron-donating groups has been shown to enhance inhibitory activity, while electron-withdrawing groups tend to decrease it. mdpi.com
For α-glucosidase inhibition , chalcones with nitro groups and chloro substituents, in combination with a hydroxyl group, showed strong inhibitory effects.
These SAR studies highlight that the furan-chalcone scaffold is highly tunable. Minor structural modifications can lead to significant changes in biological function, allowing for the optimization of derivatives for specific therapeutic targets.
Computational Chemistry and Cheminformatics in 2e 1,3 Bis Furan 2 Yl Prop 2 En 1 One Research
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of chalcone (B49325) derivatives. These methods allow for the detailed investigation of electronic structure, spectroscopic characteristics, and other physicochemical parameters from first principles.
Electronic Properties (e.g., Band Gaps, Electrophilicity Index)
The electronic properties of a molecule are fundamental to its stability, reactivity, and optical behavior. Key parameters derived from Frontier Molecular Orbital (FMO) theory, such as the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), are crucial. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
While specific DFT studies for (2E)-1,3-bis(furan-2-yl)prop-2-en-1-one are not extensively available in the literature, a detailed analysis of the structurally similar compound 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) , performed using DFT at the B3LYP/6-311+G(d,p) level, offers valuable insights. The computed electronic properties for this related molecule help in understanding the potential characteristics of the target compound. For BTF, the E-HOMO was found to be –6.367 eV and the E-LUMO was –2.705 eV, resulting in an energy gap of 3.662 eV.
From these energies, global reactivity descriptors can be calculated. These descriptors, including the electrophilicity index (ω), chemical potential (μ), hardness (η), and softness (S), quantify the molecule's reactive nature. For instance, the electrophilicity index measures the energy stabilization when the system acquires additional electronic charge. The calculated values for the analogous BTF molecule are presented in the table below.
Table 1: Calculated Electronic Properties for the Analogous Compound BTF
| Parameter | Value | Unit |
|---|---|---|
| E-HOMO | -6.367 | eV |
| E-LUMO | -2.705 | eV |
| Energy Gap (ΔE) | 3.662 | eV |
| Electrophilicity Index (ω) | 5.618 | eV |
| Softness (S) | 0.546 | eV |
Source: Data derived from a study on 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF).
Spectroscopic Property Prediction (e.g., UV-Vis Absorption Spectra, TD-DFT)
Theoretical calculations are highly effective in predicting spectroscopic properties, which aids in the structural confirmation of synthesized compounds. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating UV-Visible absorption spectra by calculating electronic transition energies and oscillator strengths. This computational approach can predict the maximum absorption wavelengths (λmax) in different solvents, corroborating experimental findings. For example, TD-DFT has been successfully used to predict the UV spectra for various complex molecules, including polyoxometalates, with fair agreement with experimental data.
While a specific TD-DFT predicted spectrum for this compound is not available, studies on related chalcones demonstrate the utility of this method. DFT has also been used to calculate and compare 1H and 13C NMR chemical shifts with experimental values for compounds like (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, showing good agreement.
Non-linear Optical (NLO) Features
Chalcones are a well-studied class of compounds for non-linear optical (NLO) applications due to their extensive π-conjugated systems that facilitate intramolecular charge transfer. NLO materials are crucial for technologies like optical switching and frequency generation. The key parameter for quantifying second-order NLO properties is the first-order hyperpolarizability (β).
Computational methods, particularly DFT, are used to calculate the static and dynamic hyperpolarizabilities. The study on the analogous compound 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) also investigated its NLO properties. The calculated first-order hyperpolarizability (β) for BTF was found to be significant, indicating its potential as an NLO material. Such computational screening helps in identifying promising candidates for NLO device fabrication.
Molecular Docking Simulations
Molecular docking is a powerful cheminformatics technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. It is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of interaction.
Prediction of Ligand-Receptor Binding Interactions and Affinities
Molecular docking simulations are widely used to screen libraries of compounds against specific biological targets. The process involves placing a ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, often expressed in kcal/mol.
Although no specific docking studies have been published for this compound, research on structurally related furan-chalcones demonstrates the utility of this approach. These studies have explored their potential as inhibitors for various enzymes by predicting their binding affinities and interactions. For instance, furan-derived chalcones have been docked against targets like tyrosinase, urease, and acetylcholinesterase to assess their inhibitory potential. In one study, furan-derived chalcones were docked into the active site of glucosamine-6-phosphate synthase, with the most active compounds showing strong binding energies ranging from -7.91 to -8.31 kcal/mol. Another investigation on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives as tyrosinase inhibitors showed that the most potent compound had a high binding affinity, interacting with key residues in the enzyme's active site.
Table 2: Examples of Molecular Docking Studies on Furan-Chalcone Derivatives
| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Furan-chalcone derivatives | Glucosamine-6-phosphate synthase | -7.91 to -8.31 |
| Furan-chalcone derivatives | Urease | ~ -7.2 |
| Thiophene-chalcone derivatives | Acetylcholinesterase (AChE) | Not specified, but showed promising affinity |
Source: Data compiled from studies on various furan (B31954) and thiophene (B33073) chalcone derivatives.
Elucidation of Molecular Recognition Mechanisms
Beyond predicting binding affinity, molecular docking provides detailed insights into the molecular recognition process. It reveals the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex.
For example, in the docking study of a potent furan-chalcone inhibitor with tyrosinase, the analysis revealed that the compound could bind to both the catalytic and allosteric sites of the enzyme. The computational analysis further identified interactions with specific amino acid residues like ASN260 and MET280 within the active site pocket. Similarly, docking of furan-chalcones into the active site of urease showed significant interactions that explained their inhibitory activity. These detailed interaction maps are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of furan-chalcones, QSAR studies have been instrumental in identifying the key molecular descriptors that influence their therapeutic effects, such as antimicrobial and anticancer activities.
The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds, like furan-chalcone derivatives, are dependent on the changes in their physicochemical properties. These properties are quantified by molecular descriptors, which can be categorized into several classes, including topological, electrostatic, quantum-chemical, and physicochemical descriptors. nih.govacs.org
Several QSAR models have been developed for various biological activities of chalcone derivatives. For instance, a study on the antitubercular activity of chalcones utilized a QSAR-driven approach to design and prioritize new compounds for synthesis. murraystate.edu This involved generating binary QSAR models using machine learning methods like Support Vector Machine (SVM) and Random Forest (RF), which were validated through cross-validation and Y-randomization to ensure their robustness. murraystate.edu The models successfully identified key structural features, such as the preference for a nitrofuran ring at a specific position to enhance activity. murraystate.edu
Another QSAR study on chalcone derivatives as antibacterial agents against Bacillus pumilis identified ADME Weight, the energy of the Highest Occupied Molecular Orbital (HOMO), and the Kappa2 index as crucial descriptors. mdpi.com The resulting model demonstrated high predictive power, as indicated by its statistical parameters. mdpi.com Similarly, research on chalcones for mitotic spindle inhibition highlighted the importance of BCUT descriptors (related to charge), autocorrelation descriptors, and the HOMO descriptor in predicting activity. nih.govnih.gov These models often achieve high correlation coefficients (R²) and predictive capabilities (Q²), signifying their reliability. nih.govnih.govresearchgate.net
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of furan-chalcone analogs with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity. nih.govmurraystate.edu
Model Validation: The predictive power of the model is rigorously assessed using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques. murraystate.edumdpi.com
The insights gained from these QSAR models are invaluable for the rational design of new furan-chalcone derivatives with potentially enhanced biological activities.
| Biological Activity | Key Molecular Descriptors Identified | Statistical Parameters | Reference |
|---|---|---|---|
| Antitubercular | MACCS, AtomPairs, Morgan, FeatMorgan, Avalon fingerprints | Consensus Model CCR: 0.86, Kappa: 0.72 | murraystate.edu |
| Antibacterial (Bacillus pumilis) | ADME Weight, HOMO, Kappa2 index | r² = 0.939, q² = 0.973, F = 150.05 | mdpi.com |
| Antimitotic (G2/M phase inhibition) | BCUT descriptors (Charge), Autocorrelation descriptors, HOMO | R² = 0.965, QLoo² = 0.891, Rpred² = 0.849 | nih.govnih.gov |
| Antitubercular (GFA Method) | Jurs descriptors, H-bond donor, Molecular energy, Chi indices | r² = 0.8-0.97, XV r² = 0.79-0.94 | nih.govfrontiersin.org |
| Anti-colon cancer (HT-29) | SMILES-based optimal descriptors | R²_validation = 0.90, Q²_validation = 0.89 | researchgate.net |
Advanced Cheminformatics Analysis of Furan-Chalcone Libraries
Cheminformatics provides a suite of powerful tools for analyzing large collections of chemical compounds, known as chemical libraries. For furan-chalcones, these analyses help in understanding their diversity, exploring their chemical space, and identifying novel scaffolds for drug discovery. nih.gov
Chemical Space Analysis: The concept of "chemical space" encompasses the entire multidimensional space of all possible molecules. taylorandfrancis.comyoutube.com Cheminformatics methods are used to map and visualize the region of this space occupied by a specific library, such as furan-chalcones. Techniques like Principal Component Analysis (PCA) are employed to reduce the dimensionality of the descriptor space, allowing for a 2D or 3D representation of the chemical space covered by the library. nih.govzenodo.org This helps in comparing the furan-chalcone library with other compound collections, such as known drugs or natural products, to assess its novelty and drug-likeness. nih.govzenodo.org A study on a virtual combinatorial library of chalcone derivatives demonstrated the use of UMAP and PCA to compare and represent the chemical space coverage. nih.govzenodo.org
Scaffold Diversity Analysis: The molecular scaffold is the core structure of a molecule, and analyzing the diversity of scaffolds within a library is crucial for drug discovery. nih.gov Methods like Murcko scaffolds are used to systematically extract and compare the core frameworks of compounds in a furan-chalcone library. nih.gov This analysis can reveal the novelty of the scaffolds present and guide the synthesis of derivatives with new and diverse core structures. Comparing the scaffold diversity of a furan-chalcone library to libraries of other heterocyclic chalcones can highlight the unique structural features offered by the furan moiety.
Fingerprint-Based Similarity and Clustering: Molecular fingerprints are bit strings that encode the structural features of a molecule. They are widely used for similarity searching and clustering of large compound libraries. By calculating fingerprints for a furan-chalcone library, researchers can group compounds with similar structural characteristics. This is useful for identifying structure-activity trends and for selecting a diverse subset of compounds for biological screening. For example, a bio-cheminformatics study used PubChem fingerprint-based models to identify key descriptors contributing to the bioactivity of chalcones. nih.gov
The generation of focused libraries of furan-chalcones, guided by these cheminformatics analyses, is a powerful strategy in modern drug discovery. frontiersin.org These computational approaches allow for the efficient exploration of the chemical space around the furan-chalcone scaffold, leading to the identification of novel compounds with desired biological activities. frontiersin.org
| Technique | Description | Application to Furan-Chalcone Libraries | Reference |
|---|---|---|---|
| Chemical Space Analysis (PCA/UMAP) | Visualizes the distribution of a compound library in a multidimensional property space. | Assesses the novelty and drug-likeness of a furan-chalcone library by comparing its occupied chemical space to that of known drugs and natural products. | nih.govzenodo.org |
| Scaffold Diversity Analysis | Identifies and analyzes the core structural frameworks (scaffolds) within a library. | Reveals the diversity of core structures in a furan-chalcone library and guides the design of new scaffolds. | nih.gov |
| Fingerprint-Based Analysis | Uses bit-string representations of molecular structures for similarity searching, clustering, and building predictive models. | Identifies structure-activity relationships, selects diverse compounds for screening, and builds machine learning models to predict the activity of new furan-chalcones. | nih.gov |
| Virtual Combinatorial Library Enumeration | Generates large, virtual libraries of compounds by combining a set of building blocks. | Creates extensive virtual libraries of furan-chalcone derivatives for in silico screening and property prediction. | nih.govzenodo.org |
Applications Beyond Biological Systems
Materials Science Applications
While the general class of chalcones is of interest in materials science, specific data for (2E)-1,3-bis(furan-2-yl)prop-2-en-1-one is not available.
Optoelectronic Devices
There is no specific research detailing the use or properties of this compound in the context of optoelectronic devices. Studies on other chalcones, such as those with phenyl or nitrophenyl groups, have explored their potential for creating thin films with nonlinear optical properties, but these findings cannot be directly attributed to the difuran analogue.
Fluorescent Probes and Luminescent Materials
The potential of this compound as a fluorescent probe or luminescent material has not been documented. Research into the luminescence of heterocyclic chalcone (B49325) analogues exists, but studies that would characterize the specific emission spectra, quantum yield, or solvatochromic properties of this compound are absent from the current scientific record.
Electrochemical Sensing
No published studies have been identified that investigate the application of this compound as a component in electrochemical sensors. The field of electrochemical sensing utilizes a wide array of materials for detecting various analytes, but this specific compound has not been reported as a sensing element or modifier for electrodes.
Conclusion and Future Research Directions
Synthesis of Novel Furan-Chalcone Analogues with Enhanced Properties
The future synthesis of furan-chalcone analogues is geared towards creating derivatives with significantly enhanced biological and material properties. Research indicates that strategic modifications to the basic chalcone (B49325) framework can lead to potent new compounds. nih.gov Chalcones, which are biogenetic precursors to flavonoids, possess a reactive α,β-unsaturated carbonyl group that is key to their broad spectrum of biological activities. nih.govacs.org
A primary strategy involves the targeted substitution on both the furan (B31954) rings and the propenone linker of the core (2E)-1,3-bis(furan-2-yl)prop-2-en-1-one structure. Studies have shown that introducing various functional groups, such as hydroxyls, methoxy (B1213986) groups, and halogens, can dramatically influence the compound's efficacy. For instance, the synthesis of chalcones bearing a quinoline, thiofuran, or furan system has been investigated to create novel derivatives. acs.org The Claisen-Schmidt condensation reaction is a common and effective method for synthesizing these chalcone derivatives, often involving the reaction of an appropriate acetophenone (B1666503) with an aromatic aldehyde. asianpubs.orgmdpi.com
Future research will focus on creating hybrid molecules where the furan-chalcone scaffold is combined with other pharmacologically active moieties. For example, creating hybrids with structures like benzofuran (B130515) or purine (B94841) has shown promise in enhancing anticancer and antiviral activities, respectively. nih.gov The goal is to develop multifunctional agents that can target multiple pathways or exhibit synergistic effects.
Recent research has highlighted several furan-chalcone derivatives with notable biological activities, as detailed in the table below.
| Compound Name/Derivative | Synthesis Method | Key Findings | Reference(s) |
| Furan-fused chalcones | Attachment of a furan moiety to the A-ring of 2',4'-dihydroxychalcone | Enhanced antiproliferative activity by more than two-fold against HL60 leukemia cells. | |
| (E)-3-(substitutedphenyl)-1-hetrylprop-2-en-1-ones | Condensation of 2-acetylfuran (B1664036) with substituted benzaldehydes | Potent inhibitors of the NorA efflux pump in Staphylococcus aureus and promising anticancer activity. | researchgate.net |
| Furan-based chalcone analogues (DF02, DF05, DF07) | Chemical synthesis evaluated against H37Rv strain | Showed significant anti-tuberculosis activity with MIC values of 1.6 µg/ml, equivalent to isoniazid. | nih.gov |
| 3,5-Diaryl-∆2-pyrazoline derivatives of furan-chalcones | Cyclization of furan-derived chalcones with hydrazine (B178648) hydrate (B1144303) | Compounds 2a and 2h showed broad-spectrum antimicrobial activity; derivative 3d was selective. | mdpi.comnih.gov |
| (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | Acidic aldol (B89426) condensation of 2-acetylfuran and substituted benzaldehydes | Potent tyrosinase inhibitor with potential as an antipigmentation agent. | mdpi.com |
In-depth Mechanistic Understanding of Biological and Material Applications
A critical avenue for future research is to elucidate the precise molecular mechanisms through which furan-chalcones exert their effects. While numerous studies have demonstrated their biological and material properties, a deeper understanding of their structure-activity relationships (SARs) is often needed. mdpi.com
Biological Applications: In the realm of biology, furan-chalcones have displayed a wide array of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. acs.orgnih.govresearchgate.net Future work must move beyond screening to identify the specific cellular targets and pathways involved.
Anticancer Mechanisms: Some chalcones are known to interact with tubulin at its colchicine-binding site, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. epa.gov Further investigation is needed to confirm if this compound and its analogues operate through this mechanism or via other pathways, such as inhibiting protein tyrosine phosphatases or modulating inflammatory responses. nih.gov
Antimicrobial Mechanisms: The antimicrobial action of certain furan-chalcones has been linked to the inhibition of essential bacterial enzymes. For example, molecular docking studies suggest that potent derivatives can bind to glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in microbial cell wall synthesis. mdpi.com Other research points to the inhibition of the NorA efflux pump in multidrug-resistant S. aureus. researchgate.net
Anti-inflammatory and Antioxidant Mechanisms: The anti-inflammatory properties of furan-based chalcones have been demonstrated in models of gut inflammation, where they reduce levels of nitric oxide (NO) and increase antioxidant enzyme levels like catalase and superoxide (B77818) dismutase. nih.gov Understanding the interplay between their antioxidant capabilities and their ability to modulate inflammatory signaling pathways is a key research goal. nih.gov
Material Applications: In materials science, furan-chalcones are being explored for their nonlinear optical (NLO) properties, which are valuable for applications in photonics and optoelectronics. rsc.org The presence of a π-conjugated system is fundamental to these properties. Future research will focus on:
Structure-Property Correlation: Systematically studying how modifications to the molecular structure, such as extending the π-conjugation or adding specific donor-acceptor groups, affect NLO characteristics like second-harmonic generation (SHG) efficiency. researchgate.net
Crystal Engineering: Designing furan-chalcone molecules that crystallize in non-centrosymmetric space groups, a prerequisite for exhibiting second-order NLO effects. researchgate.netresearchgate.net
Liquid Crystals: Investigating furan-chalcone based liquid crystals, where variations in linking groups (e.g., ester vs. azo) can tune mesomorphic and optical properties, including photoswitching capabilities. rsc.org
Exploration of Poly-Furan Chalcone Architectures
The development of polymers incorporating the furan-chalcone moiety is an emerging field with significant potential. Furans are considered important platform chemicals derived from biomass, suitable for creating monomers for industrial polymer synthesis. wiley.com The inherent properties of the furan-chalcone unit—such as its conjugated structure, reactivity, and biological activity—could be imparted to a larger macromolecular architecture.
Future research directions include:
Synthesis of Furan-Chalcone Monomers: Designing and synthesizing polymerizable furan-chalcone derivatives. This could involve introducing functional groups suitable for various polymerization techniques, such as vinyl groups for chain-growth polymerization or hydroxyl/carboxyl groups for step-growth polymerization. wiley.com
Conducting Polymers: Exploring the electropolymerization of furan-chalcone monomers to create novel conducting polymers. The extended π-conjugation across the polymer chain could lead to materials with interesting electronic and optical properties, potentially rivaling traditional aromatic-based polymers. acs.org
Biologically Active Polymers: Creating polymers with pendant furan-chalcone units. Such materials could have applications as antimicrobial surfaces or in drug delivery systems where the active chalcone moiety can be released over time.
Reversible Polymers: Utilizing the Diels-Alder reaction, a signature reaction of the furan ring, to create thermoreversible polymer networks. Furan-chalcone based polymers could be designed to form crosslinks via this reaction, leading to self-healing materials or smart polymers that respond to thermal stimuli. wiley.com
Advanced Computational Design of Furan-Chalcone-Based Systems
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel furan-chalcone derivatives. nih.gov These in silico methods provide insights into molecular properties and interactions, guiding synthetic efforts and reducing the need for extensive experimental screening. nih.govtandfonline.com
Key areas for future computational research include:
Molecular Docking and SAR: Employing molecular docking to predict the binding affinities and modes of furan-chalcone analogues with specific biological targets like enzymes (e.g., tyrosinase, InhA) or receptors. mdpi.commdpi.com This helps in understanding structure-activity relationships and designing more potent and selective inhibitors.
Density Functional Theory (DFT) Calculations: Using DFT to evaluate the electronic structure, molecular orbitals (HOMO-LUMO), and predict material properties like nonlinear optical (NLO) hyperpolarizability. rsc.orgresearchgate.net This is crucial for designing new materials for photonic and electronic applications.
Pharmacokinetic and Toxicity Prediction (ADMET): Performing in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the drug-likeness of new chalcone derivatives early in the design process. nih.govresearchgate.net This helps to prioritize candidates with favorable pharmacokinetic profiles and low predicted toxicity.
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of furan-chalcones when interacting with biological targets, providing a more realistic picture of the binding process and stability of the complex over time. mdpi.com
By integrating these advanced computational approaches, researchers can rationally design furan-chalcone-based systems with tailored properties for specific biological or material applications, paving the way for the next generation of innovative compounds. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2E)-1,3-bis(furan-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, involving furan-2-carbaldehyde and a ketone (e.g., acetylfuran) under basic conditions (NaOH/KOH in ethanol/methanol). Key parameters include:
- Catalyst : 10–50% aqueous NaOH for optimal enolate formation .
- Temperature : Reflux (~78°C for ethanol) ensures kinetic control of the α,β-unsaturated ketone formation .
- Solvent : Polar protic solvents (e.g., ethanol) improve solubility of intermediates .
Yield optimization requires purification via column chromatography (silica gel, CH₂Cl₂/hexane) or recrystallization .
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves double-bond stereochemistry (E-configuration) and dihedral angles between furan rings. Use SHELX for refinement and ORTEP for visualization .
- NMR/IR : ¹H NMR confirms conjugation via vicinal coupling (J = 15–16 Hz for trans-olefin protons). IR identifies carbonyl stretching (~1650 cm⁻¹) .
Q. What tautomeric forms are possible for this compound, and how are they characterized?
- Methodological Answer : Intramolecular H-bonding between carbonyl and hydroxyl groups (if present in derivatives) stabilizes enol-keto tautomers. Techniques include:
- UV-Vis spectroscopy : pH-dependent absorbance shifts identify tautomeric equilibria .
- DFT calculations : Compare experimental vs. theoretical bond lengths from X-ray data .
Q. What biological assays are used to evaluate its MAO-B inhibitory activity?
- Methodological Answer :
- In vitro MAO-B inhibition : Use recombinant human MAO-B with kynuramine as substrate; measure fluorescence/absorbance changes .
- Kinetic analysis : Determine IC₅₀ and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Advanced Research Questions
Q. How can molecular dynamics simulations predict mechanical properties of crystalline this compound?
- Methodological Answer :
- Force fields : Apply COMPASS or UFF to model van der Waals and electrostatic interactions.
- Elastic constants : Calculate Young’s modulus (E) and shear modulus (G) from stress-strain curves using LAMMPS .
Correlate with experimental nanoindentation data to validate anisotropy due to π-stacking .
Q. How to resolve contradictions between crystallographic and spectroscopic data for this compound?
- Methodological Answer :
- Multi-technique validation : Cross-check X-ray (solid-state) with solution-state NMR to identify polymorphism or solvent effects .
- Temperature-dependent studies : Perform VT-NMR to detect dynamic processes (e.g., tautomerism) absent in static crystal structures .
Q. What strategies improve regioselectivity in derivatization reactions of this compound?
- Methodological Answer :
- Protecting groups : Acetylate hydroxyl groups (if present) to direct electrophilic substitution to the α,β-unsaturated carbonyl .
- Catalytic systems : Use Pd(OAc)₂ with ligands (e.g., PPh₃) for Heck coupling at the β-position .
Q. How does substituent variation on the furan rings affect structure-activity relationships (SAR) in neuroprotection?
- Methodological Answer :
- SAR libraries : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
- QSAR modeling : Corrogate MAO-B inhibitory activity (pIC₅₀) with Hammett σ values or frontier orbital energies (HOMO/LUMO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
